molecular formula C18H19N3S B110217 DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- CAS No. 1977-09-9

DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-

Cat. No. B110217
CAS RN: 1977-09-9
M. Wt: 309.4 g/mol
InChI Key: SFMINLHQDVFHIR-UHFFFAOYSA-N
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Description

“DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-” is a compound with the molecular weight of 368.33 . It is also known as 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride . This compound is a metabolite of Quetiapine, a Benzothiazepine with mixed serotonin and dopamine receptor antagonistic properties used as an antipsychotic .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H17N3S.2ClH/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15;;/h1-8,18H,9-12H2;2*1H . This indicates the presence of 17 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 1 sulfur atom, and 2 chlorine atoms in the molecule.

Scientific Research Applications

Green Synthesis Approaches

A notable advancement in the field involves the development of a green synthesis process for a derivative of this compound, aiming for high efficiency and purity with minimal environmental impact. The method utilizes water as a solvent and employs inorganic bases, demonstrating a conversion rate of 99.9% without producing any impurities, highlighting the potential for sustainable production processes in pharmaceutical chemistry (Mahale et al., 2008).

Radiolabeling for Research

The synthesis of carbon-14 labeled analogs of this compound, specifically designed for research purposes, illustrates the compound's utility in pharmacokinetic studies and drug metabolism research. This work provides valuable insights into the distribution, metabolism, and excretion (DME) studies of pharmaceuticals (Saadatjoo et al., 2016).

Impurity Control in Drug Synthesis

Research has also focused on refining the synthesis process to produce Quetiapine hemifumarate, a medication derived from this compound, with minimal potential impurities. This process is crucial for ensuring the safety and efficacy of the drug, highlighting the importance of chemical engineering in pharmaceutical development (Niphade et al., 2009).

Antimicrobial Properties

Investigations into the antimicrobial properties of dibenzo[b,f][1,4]thiazepine derivatives have shown significant activity against both gram-positive and gram-negative bacteria. This research opens new pathways for the development of novel antibacterial agents, emphasizing the compound's versatility beyond its psychiatric applications (Tailor et al., 2014).

Catalytic Enantioselective Synthesis

The development of highly enantioselective synthesis methods for derivatives of this compound, utilizing iridium-catalyzed hydrogenation, represents a significant advancement in the field of asymmetric synthesis. This technique provides access to optically active pharmaceutical intermediates, underlining the importance of catalysis in medicinal chemistry (Guo et al., 2013).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H317, H319, and H335. The precautionary statements are P261, P280, P305, P351, and P338 . This suggests that it may be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)22-17-9-5-3-7-15(17)19-18/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMINLHQDVFHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173465
Record name Dibenzo(b,f)(1,4)thiazepine, 11-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-

CAS RN

1977-09-9
Record name Dibenzo(b,f)(1,4)thiazepine, 11-(4-methyl-1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,f)(1,4)thiazepine, 11-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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